molecular formula C16H19N3O6 B14122113 (7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

Cat. No.: B14122113
M. Wt: 349.34 g/mol
InChI Key: HYFMSAFINFJTFH-UHFFFAOYSA-N
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Description

The compound (7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate tetracyclic structure, which includes multiple functional groups such as methoxy, methyl, and carbamate groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: Methoxy and methyl groups are introduced through methylation and methoxylation reactions, respectively. These reactions often require specific reagents such as methyl iodide and sodium methoxide.

    Carbamate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the functional group introduction. Additionally, purification techniques such as chromatography and recrystallization would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The methoxy and carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxyl and carbonyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure and functional groups suggest it could have activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Properties

IUPAC Name

(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMSAFINFJTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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